[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol
Description
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and a hydroxymethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
[4-chloro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1,13H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKWEFLBZZDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)CO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-chloro-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]formaldehyde or [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carboxylic acid.
Reduction: [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanol.
Substitution: [4-(Substituted)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in biological systems. The chloro and trifluoroethyl groups enhance its binding affinity to target proteins, while the hydroxymethyl group may participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]ethanol
- [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]acetaldehyde
Uniqueness
Compared to similar compounds, [4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol stands out due to its specific substitution pattern on the pyrazole ring. The presence of the hydroxymethyl group at the 5-position provides unique reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound features a chloro group, a trifluoroethyl group, and a hydroxymethyl group attached to a pyrazole ring, making it a versatile candidate in medicinal chemistry and biological research.
- Molecular Formula : C₆H₆ClF₃N₂O
- Molecular Weight : 214.57 g/mol
- Boiling Point : Approximately 264.7 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the chloro and trifluoroethyl groups enhances its binding affinity to proteins, while the hydroxymethyl group may facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
2. Antimicrobial Activity
Studies have demonstrated that various pyrazole derivatives possess antimicrobial properties. The compound's structural features allow it to disrupt bacterial cell membranes and inhibit growth in pathogenic fungi . In vitro assays have shown promising results against several bacterial strains.
3. Anticancer Potential
Pyrazole derivatives are being explored for their anticancer activities. They have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as BRAF(V600E) and EGFR . The unique substitution pattern of this compound may enhance its efficacy against specific cancer types.
Study on Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to significantly reduce LPS-induced inflammation in macrophages by inhibiting NO production (Table 1).
| Compound | NO Production Inhibition (%) | IC50 (µM) |
|---|---|---|
| Control | 0 | - |
| Compound A | 45 | 10 |
| Compound B | 60 | 5 |
| This compound | 70 | 3 |
Study on Antimicrobial Activity
In another study assessing the antimicrobial efficacy against common pathogens, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria (Table 2).
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
